molecular formula C16H24N2O3 B2823316 N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide CAS No. 2034429-75-7

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide

Cat. No.: B2823316
CAS No.: 2034429-75-7
M. Wt: 292.379
InChI Key: AWJADZIWEWMZQE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide is a pyridine-derived carboxamide featuring a cyclohexyl and methyl group on the carboxamide nitrogen, along with a 2-methoxyethoxy substituent at the pyridine ring’s 2-position.

Properties

IUPAC Name

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h8-9,12,14H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJADZIWEWMZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties, making it suitable for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on substituent effects, functional groups, and inferred applications.

Structural Analog 1: Ionic Liquid Electrolytes ()

Compound : [N2(20201)(20201)(20201)][NTf2] (IL1) and [N2(20201)(20201)(20201)][FSI] (IL2)
Core Structure : Ethanaminium cation with multiple 2-methoxyethoxy chains.
Key Comparisons :

  • Functional Groups : Both the target compound and IL1/IL2 feature 2-methoxyethoxy substituents, which enhance solubility and ionic mobility in electrolyte systems .
  • Structural Differences : The target compound’s pyridine-carboxamide core differs from IL1/IL2’s quaternary ammonium cation, which is tailored for magnesium ion coordination in batteries.
  • Applications : IL1/IL2 are optimized for reversible magnesium electrochemistry, while the target compound’s cyclohexyl group may favor lipid membrane interaction, suggesting divergent applications (e.g., pharmaceuticals vs. energy storage).

Structural Analog 2: Pyrrolidine Carboxamide Derivatives ()

Compound : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51)
Core Structure : Pyrrolidine-2-carboxamide with hydroxy and thiazol substituents.
Key Comparisons :

  • Substituent Effects : The 2-methoxyethoxy group in the target compound could improve water solubility compared to Example 51’s hydrophobic thiazol and benzyl groups.
  • Applications : Example 51’s hydroxy and thiazol groups suggest a pharmaceutical role (e.g., kinase inhibition), whereas the target compound’s ether and cyclohexyl groups may suit agrochemical or material science applications.

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound IL1/IL2 () Example 51 ()
Core Structure Pyridine-4-carboxamide Ethanaminium cation Pyrrolidine-2-carboxamide
Key Substituents 2-methoxyethoxy, N-cyclohexyl Multiple 2-methoxyethoxy chains Hydroxy, thiazol, benzyl
Polarity Moderate (ether + cyclohexyl) High (ionic + ether) Moderate (hydroxy + thiazol)
Inferred Application Pharmaceuticals/Materials Magnesium electrolytes Kinase inhibitors/Pharmaceuticals

Research Findings and Limitations

  • Solubility and Reactivity : The 2-methoxyethoxy group in IL1/IL2 enhances ionic conductivity (>5 mS/cm at 25°C) , suggesting similar solubility advantages for the target compound.
  • Biological Activity : Example 51’s thiazol group is associated with kinase inhibition (IC₅₀ < 100 nM in some cases) , but the target compound’s pyridine-carboxamide may lack this specificity.
  • Gaps in Evidence: No direct data on the target compound’s synthesis, stability, or applications exists in the provided sources. Further experimental studies are needed to validate inferred properties.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine-4-carboxylic acid derivative with the appropriate amine. A common method uses 2-(2-methoxyethoxy)pyridine-4-carboxylic acid reacted with N-methylcyclohexylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature control : Room temperature to 50°C minimizes side reactions.
  • Purification : Column chromatography or recrystallization improves yield (>70% reported for analogous compounds) .

Structural Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

1H/13C NMR is essential for verifying the cyclohexyl, methyl, and 2-methoxyethoxy substituents. Key signals include:

  • Pyridine ring protons (δ 8.5–7.5 ppm).
  • Methoxyethoxy group (δ ~3.5–4.5 ppm for OCH2CH2O and OCH3).
  • Cyclohexyl protons (δ 1.0–2.5 ppm).
    High-resolution mass spectrometry (HRMS) confirms molecular weight (expected C17H26N2O3: ~330.4 g/mol). HPLC (>95% purity) using a C18 column and UV detection ensures batch consistency .

Basic Biological Screening: How should researchers design initial assays to evaluate its enzyme inhibition or cytotoxicity?

  • Enzyme inhibition : Test against kinases (e.g., Met kinase) using fluorescence polarization assays with ATP-competitive probes. IC50 values <1 µM indicate potent inhibition .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM. Include positive controls (e.g., doxorubicin) and measure viability after 48h .

Advanced Synthesis Optimization: How can researchers improve yield and scalability for industrial-academic collaborations?

  • Catalyst screening : Replace DCC with HATU or EDC/HOBt for higher efficiency .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility.
  • Green solvents : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) for sustainability .

Structure-Activity Relationship (SAR) Studies: What substituent modifications enhance target affinity or selectivity?

  • Pyridine position 2 : Replace 2-methoxyethoxy with bulkier groups (e.g., 2-(2-ethoxyethoxy)) to improve hydrophobic interactions.
  • Carboxamide N-substituents : Compare cyclohexyl vs. aryl groups (e.g., phenyl) for steric effects.
  • Methyl group on N : Removing it reduces steric hindrance but may lower metabolic stability .

Pharmacokinetic Profiling: What methodologies assess absorption, distribution, and metabolism in preclinical models?

  • In vitro ADME : Use Caco-2 cells for permeability assays (Papp >1×10⁻⁶ cm/s suggests oral bioavailability).
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t1/2.
  • In vivo PK : Administer 10 mg/kg IV/orally in rodents; collect plasma for LC-MS/MS analysis. Target AUC0–24h >500 ng·h/mL .

Toxicity Profiling: How can researchers evaluate acute and chronic toxicity in vitro?

  • Hepatotoxicity : Primary hepatocyte viability assays (EC50 >100 µM desired).
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assays (IC50 >30 µM preferred) .

Analytical Method Development: How to validate stability-indicating HPLC methods for this compound?

  • Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and light (ICH Q1B).
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (gradient: 30%→70% over 20 min).
  • Validation parameters : Linearity (R² >0.99), precision (%RSD <2%), LOQ <0.1 µg/mL .

Data Contradiction Analysis: How to resolve discrepancies in biological activity across studies?

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 for tumor models) and ATP concentrations (1 mM vs. 10 µM).
  • Cell line variability : Test in isogenic lines (e.g., wild-type vs. mutant kinases).
  • Compound purity : Re-analyze batches with LC-MS to rule out impurities .

Target Identification: What techniques identify protein targets or binding partners?

  • Surface plasmon resonance (SPR) : Immobilize compound on a chip; measure binding kinetics (KD <1 µM indicates high affinity).
  • X-ray crystallography : Co-crystallize with kinases (e.g., Met kinase) to map binding pockets.
  • Thermal shift assay : Monitor protein melting temperature (ΔTm >2°C suggests binding) .

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